5-Methyl-1,3-oxazole-4-carbohydrazide
Description
Properties
IUPAC Name |
5-methyl-1,3-oxazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORNCPMVORWVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170959-36-1 | |
| Record name | 5-Methyl-1,3-oxazole-4-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-1,3-oxazole-4-carbohydrazide: A Versatile Scaffold for Modern Drug Discovery
This guide provides an in-depth technical overview of 5-Methyl-1,3-oxazole-4-carbohydrazide (CAS No. 170959-36-1), a heterocyclic building block of increasing importance in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's molecular profile, synthesis, and core applications, with a focus on its strategic role in the rational design of novel therapeutic agents.
Executive Summary
This compound is a specialized chemical intermediate characterized by two key functional moieties: a stable, five-membered oxazole ring and a reactive carbohydrazide group. The oxazole core is a well-regarded scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and act as a bioisostere for amide or peptide bonds.[1] The carbohydrazide functional group offers a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This unique combination makes it a valuable starting material for synthesizing diverse compound libraries aimed at a range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][3]
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of its application in synthesis and drug design. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 170959-36-1 | Sunway Pharm Ltd.[4] |
| Molecular Formula | C5H7N3O2 | Sunway Pharm Ltd.[4] |
| Molecular Weight | 141.13 g/mol | Sunway Pharm Ltd.[4] |
| Canonical SMILES | CC1=C(N=CO1)C(=O)NN | PubChem |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
| Solubility | Soluble in polar organic solvents like DMSO and DMF | General chemical knowledge |
Note: Experimental data for properties like melting point, boiling point, and pKa are not widely published. Researchers should perform their own characterization or consult supplier-specific data sheets.
The Strategic Importance in Medicinal Chemistry
The value of this compound in drug discovery stems from the distinct and complementary roles of its constituent parts.
-
The Oxazole Ring: This five-membered aromatic heterocycle is a privileged structure in medicinal chemistry.[5] Its nitrogen and oxygen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors.[1] The oxazole ring is often used as a bioisosteric replacement for amide bonds to improve pharmacokinetic properties such as metabolic stability and cell permeability.[1][6] The methyl group at the 5-position provides a point for steric interaction and can influence the overall conformation of the final molecule.
-
The Carbohydrazide Functional Group: The -C(=O)NHNH2 group is a highly versatile chemical handle. It is a potent nucleophile, readily reacting with electrophiles such as aldehydes, ketones, and acyl chlorides.[7] This reactivity is the cornerstone of its utility, allowing for the straightforward elaboration of the core scaffold into more complex structures. Carbohydrazides are key precursors for the synthesis of other important heterocyclic systems, such as 1,3,4-oxadiazoles and triazoles, which are themselves prevalent in pharmacologically active compounds.[8][9]
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Synthesis and Purification
The synthesis of this compound typically starts from its corresponding carboxylic acid or ester precursor.
General Synthesis Workflow:
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// Edge definitions Start -> Step1; Reagent -> Step1; Step1 -> Product; Product -> Purify; Purify -> Final; } } Caption: General workflow for synthesizing the title compound.
Detailed Experimental Protocol:
Causality and Self-Validation: This protocol is designed to be self-validating by including in-process checks (TLC) and a final purification step (recrystallization) to ensure high purity of the final product. The choice of ethanol as a solvent is based on its ability to dissolve the reactants and its relatively high boiling point, which facilitates the reaction, while also being a good solvent for subsequent recrystallization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methyl-1,3-oxazole-4-carboxylic acid ethyl ester (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 10 mL per gram of ester) to dissolve the starting material.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) to the solution. The excess hydrazine drives the reaction to completion.
-
Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours.
-
In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting ester spot indicates reaction completion.
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol to remove residual hydrazine. Recrystallize the crude product from a minimal amount of hot ethanol to yield the pure this compound.
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Core Application: Synthesis of 1,3,4-Oxadiazole Derivatives
A primary application of this compound is its use as a precursor for 2,5-disubstituted 1,3,4-oxadiazoles. These heterocycles are highly valued in drug development for their metabolic stability and ability to act as carbonyl bioisosteres.[9] The synthesis involves a condensation reaction with a carboxylic acid followed by a dehydrative cyclization.
Case Study Protocol: Synthesis of 2-(5-Methyl-1,3-oxazol-4-yl)-5-phenyl-1,3,4-oxadiazole
-
Acylation Step: In a flask, dissolve this compound (1.0 eq) and benzoic acid (1.1 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Coupling Agent: Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 2-4 hours to form the intermediate 1,2-diacylhydrazine. The use of a coupling agent provides a mild and efficient method for amide bond formation, avoiding harsh conditions.
-
Cyclization Step: To the same reaction mixture, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or Burgess reagent. Heat the reaction as required (e.g., 80-120 °C) until TLC analysis confirms the formation of the oxadiazole.
-
Quenching and Extraction: Carefully quench the reaction with ice-water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.
Safety, Handling, and Storage
While specific toxicology data for this compound is limited, its chemical class suggests prudent handling procedures.
-
Hazard Profile: Based on related structures like carbohydrazide and other oxazole derivatives, the compound should be treated as a potential irritant to the skin, eyes, and respiratory tract.[10][11] It may be harmful if swallowed.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Conclusion and Future Outlook
This compound stands out as a high-value building block for medicinal chemistry and drug discovery. Its dual-functionality, combining the stable, bioisosteric oxazole core with the synthetically versatile carbohydrazide group, provides a reliable and efficient starting point for the synthesis of diverse and complex molecular entities. As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, the strategic application of scaffolds like this will remain a critical component of successful drug development campaigns. Future research will likely expand its use in the synthesis of novel inhibitors for a wider range of biological targets and in the construction of innovative chemical libraries for high-throughput screening.
References
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Corey Organics. potassium 5-methyl-1 3 4-oxadiazole-2-carboxylate. Corey Organics. Available at: [Link].
-
Ataman Kimya. Carbohydrazide. Ataman Kimya. Available at: [Link].
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Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link].
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Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Methyl-1,3-oxazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Methyl-1,3-oxazole-4-carbohydrazide
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The oxazole ring is a key structural motif found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The carbohydrazide functional group is also a versatile pharmacophore known for its coordination capabilities and its role in the formation of various bioactive derivatives.[2] The combination of these two moieties in a single molecular framework suggests a high potential for novel drug discovery and development. Accurate and unambiguous structure elucidation is the cornerstone of understanding its chemical behavior, predicting its bioactivity, and enabling its rational modification for therapeutic applications.
This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed in the definitive structure determination of this compound. As a Senior Application Scientist, the following sections will not only detail the "how" but, more importantly, the "why" behind the selection of each analytical technique and the interpretation of the resulting data.
The Strategic Approach to Structure Elucidation
The confirmation of the molecular structure of a novel compound like this compound is a multi-faceted process. It relies on the synergistic application of various spectroscopic and analytical techniques to piece together the molecular puzzle.[3] Our strategy is built upon a foundation of obtaining unambiguous data for the molecular formula, identifying the key functional groups, mapping the connectivity of atoms, and finally, confirming the three-dimensional arrangement.
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Introduction: The Significance of 5-Methyl-1,3-oxazole-4-carbohydrazide in Modern Research
An In-Depth Technical Guide to the Solubility of 5-Methyl-1,3-oxazole-4-carbohydrazide
This compound (CAS No. 170959-36-1) is a heterocyclic compound featuring an oxazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] Heterocyclic compounds containing oxazole moieties are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The carbohydrazide functional group is also a versatile component in organic synthesis and is often incorporated into pharmaceutical compounds.[2]
For any compound to be a viable candidate in drug development, its physicochemical properties must be thoroughly characterized. Among the most critical of these is solubility, a parameter that profoundly influences a drug's bioavailability, formulation, and overall efficacy.[3][4] Poor solubility is a leading cause of failure for promising drug candidates. Therefore, a comprehensive understanding of the solubility profile of this compound is not merely an academic exercise but a foundational requirement for its potential application in pharmacology and materials science.
This guide, prepared from the perspective of a Senior Application Scientist, provides a robust framework for understanding and experimentally determining the solubility of this compound. It outlines the theoretical underpinnings of its solubility, presents detailed, field-proven protocols for its measurement, and discusses the interpretation of solubility data in a research and development context.
Part 1: Theoretical Framework for Solubility
Molecular Structure and Physicochemical Properties
To predict the solubility of this compound, we must first analyze its molecular structure.
-
Chemical Formula: C₅H₇N₃O₂[5]
-
Molecular Weight: 141.13 g/mol [5]
-
Key Functional Groups:
-
1,3-Oxazole Ring: A five-membered aromatic ring containing one oxygen and one nitrogen atom. The heteroatoms introduce polarity and sites for potential hydrogen bonding.
-
Methyl Group (-CH₃): A nonpolar, hydrophobic group.
-
Carbohydrazide Group (-CONHNH₂): A highly polar group with multiple hydrogen bond donors (-NH, -NH₂) and acceptors (C=O, -N-).
-
The presence of the highly polar carbohydrazide group is expected to dominate the molecule's solubility characteristics, suggesting a predisposition for solubility in polar solvents. The nitrogen and oxygen atoms in the oxazole ring further contribute to the molecule's overall polarity.
Predicting Solubility: "Like Dissolves Like"
The principle of "like dissolves like" provides a qualitative prediction of solubility.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Given the multiple hydrogen bonding sites on the carbohydrazide moiety, this compound is predicted to have moderate to good solubility in these solvents. Aqueous solubility is particularly critical for pharmaceutical applications.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors. The compound is expected to be soluble in these solvents, especially DMSO, which is a common choice for creating stock solutions in biological screening.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The overall polarity of this compound suggests it will have very poor solubility in nonpolar solvents.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key types of solubility measurements, as they answer different questions in the development pipeline.[4]
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility and is typically determined using the laborious but highly reliable shake-flask method.[4][7]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous buffer.[4] It is a high-throughput measurement valuable for early-stage discovery but can often overestimate the true thermodynamic solubility.[3]
Caption: Thermodynamic vs. Kinetic Solubility Concepts.
Part 2: Experimental Protocols for Solubility Determination
As no specific solubility data for this compound is currently published, this section provides detailed, self-validating protocols for its empirical determination.
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility and is based on the principles described by Higuchi and Connors.[7]
Objective: To determine the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[7]
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 2 mL) to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Agitate the mixture for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h); equilibrium is reached when the measured concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. Centrifugation (e.g., 15 minutes at 14,000 rpm) is the preferred method to avoid filter-related issues.[7]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For very low solubility compounds, it is critical to avoid disturbing the solid pellet. Filtration using a syringe filter can be an alternative, but one must account for potential adsorption of the compound onto the filter material. Pre-rinsing the filter with the saturated solution can mitigate this error.[7]
-
Dilution and Analysis: Dilute the collected supernatant with a suitable mobile phase to a concentration within the linear range of a pre-established HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC to determine the exact concentration. The solubility is reported in units such as mg/mL or µg/mL.
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol 2: High-Throughput Kinetic Solubility Assay via Nephelometry
This method is ideal for rapid screening of solubility in early discovery phases.[3][8]
Objective: To determine the concentration at which this compound precipitates from a supersaturated aqueous solution.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4)
-
96-well microplates
-
Automated liquid handler or multichannel pipette
-
Plate-reading nephelometer
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, typically 10 mM, in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Precipitation Induction: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO dilution plate into a corresponding well of a second 96-well plate containing the aqueous buffer (e.g., 198 µL). This creates a range of compound concentrations with a final DMSO concentration of 1%.
-
Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[8]
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls. The data is plotted as turbidity versus compound concentration, and the solubility threshold is determined from this curve.
Part 3: Data Presentation and Application
All quantitative solubility data should be summarized in a clear, structured format to allow for easy comparison across different conditions.
Table 1: Solubility Profile of this compound
| Solvent/Buffer System | pH (for aqueous) | Temperature (°C) | Method | Solubility (µg/mL) | Molar Solubility (mM) | Notes |
|---|---|---|---|---|---|---|
| Deionized Water | N/A | 25 | Shake-Flask | Experimental Data | Calculated Data | |
| PBS | 7.4 | 37 | Shake-Flask | Experimental Data | Calculated Data | Physiological conditions |
| 0.1 M HCl | 1.0 | 37 | Shake-Flask | Experimental Data | Calculated Data | Simulates gastric fluid |
| Ethanol | N/A | 25 | Shake-Flask | Experimental Data | Calculated Data | Common formulation solvent |
| DMSO | N/A | 25 | Shake-Flask | Experimental Data | Calculated Data |
| PBS | 7.4 | 25 | Nephelometry | Experimental Data | Calculated Data | Kinetic solubility |
Application in Research and Drug Development:
-
Formulation Development: Solubility data in various pharmaceutically acceptable solvents and co-solvents is essential for developing liquid or parenteral formulations.
-
Biopharmaceutical Classification System (BCS): Aqueous solubility over the physiological pH range (1.0-7.5) is a key parameter for classifying a drug under the BCS, which helps predict its in vivo performance.[6] A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media across this pH range.[6]
-
Structure-Activity Relationship (SAR): In medicinal chemistry, comparing the solubility of different analogues helps in understanding how structural modifications affect physicochemical properties, guiding the design of new compounds with improved profiles.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
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Jin, Y. X. (2009). 5-Methyl-N'-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o47. Available at: [Link]
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Methodological & Application
Application Note: Synthesis of N'-(Aryl/Alkylidene)-5-Methyl-1,3-oxazole-4-carbohydrazides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of novel hydrazone derivatives by reacting 5-Methyl-1,3-oxazole-4-carbohydrazide with a variety of aldehydes. Oxazole-hydrazone scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines the underlying chemical principles, a detailed step-by-step protocol for the synthesis, purification, and characterization of the target compounds, as well as a discussion on the importance of this reaction in the development of new therapeutic agents.
Introduction: The Significance of Oxazole-Hydrazone Hybrids
The oxazole ring is a key heterocyclic motif present in numerous biologically active compounds and natural products.[4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. When combined with the versatile hydrazone linkage (-C=N-NH-C=O), which is known to be crucial for biological activity, the resulting hybrid molecules exhibit a broad spectrum of pharmacological effects.[1][2] The reaction of a carbohydrazide with an aldehyde to form a hydrazone, a type of Schiff base, is a robust and efficient method for generating molecular diversity.[5][6] The resulting N'-substituted-5-methyl-1,3-oxazole-4-carbohydrazides are valuable intermediates for the synthesis of more complex heterocyclic systems and for screening in various biological assays.
Reaction Mechanism and Scientific Rationale
The formation of a hydrazone from a carbohydrazide and an aldehyde is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity.[7][8] The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a dehydration step to yield the stable hydrazone product.
The choice of solvent and catalyst is crucial for the efficiency of the reaction. While the reaction can proceed without a catalyst, the use of a catalytic amount of a weak acid, such as acetic acid, significantly accelerates the rate of reaction.[9][10] Common solvents for this reaction include ethanol and glacial acetic acid, which are effective at dissolving the reactants and facilitating the reaction.[8][9][10][11][12]
Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous hydrazone compounds.[9][10]
Materials and Equipment
-
This compound
-
Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde, 3-nitrobenzaldehyde, etc.)
-
Glacial acetic acid
-
Ethanol
-
Chloroform
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid.
-
Addition of Aldehyde: To this solution, add the desired aldehyde (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to 65°C with constant stirring.[9][10] Maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by TLC.
-
Product Precipitation and Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the crude product should form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid product sequentially with cold deionized water, chloroform, and ethanol to remove unreacted starting materials and impurities.[9][10]
-
Drying: Dry the washed product under reduced pressure or in a desiccator.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure N'-(aryl/alkylidene)-5-methyl-1,3-oxazole-4-carbohydrazide.[9][10]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as melting point determination, FTIR, 1H NMR, 13C NMR, and mass spectrometry.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of N'-(Aryl/Alkylidene)-5-Methyl-1,3-oxazole-4-carbohydrazides.
Data Presentation
The following table provides a summary of typical reaction conditions and expected outcomes for the synthesis of N'-(substituted benzylidene)-5-methylisoxazole-4-carbohydrazides, which are structurally very similar to the target oxazole compounds and serve as a good predictive model.[9][10]
| Aldehyde Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Glacial Acetic Acid | 65 | 3 | 85 |
| 3-Nitrobenzaldehyde | Glacial Acetic Acid | 65 | 4 | 72.5 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction- Impure starting materials- Incorrect reaction temperature | - Extend the reaction time and monitor by TLC.- Ensure the purity of the carbohydrazide and aldehyde.- Calibrate the heating source to maintain the correct temperature. |
| Oily product instead of solid | - Presence of impurities- Product is an oil at room temperature | - Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- If the product is inherently an oil, purify by column chromatography. |
| Product difficult to purify | - Formation of side products- Co-precipitation of starting materials | - Optimize the washing steps with different solvents.- If recrystallization is ineffective, consider purification by column chromatography. |
Conclusion
The reaction of this compound with aldehydes provides a straightforward and efficient route to a diverse library of oxazole-hydrazone derivatives. These compounds serve as valuable building blocks for further chemical transformations and are promising candidates for drug discovery programs. The protocol described herein is robust and can be adapted for a wide range of aldehyde substrates, making it a valuable tool for medicinal chemists and researchers in the field of heterocyclic chemistry.
References
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Molecules. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
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Molecules. (2021, July 29). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]
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Acta Crystallographica Section E. (2009, December 1). (E)-N′-Benzylidene-5-methylisoxazole-4-carbohydrazide. Retrieved from [Link]
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ACS Chemical Biology. (2016, February 17). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Retrieved from [Link]
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Molecules. (2012, June 7). 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2010). Conventional and Greener Approach for the Synthesis of Some Novel Substituted -4-Oxothiazolidine and Their 5-Arylidene Derivatives of 2-Methyl-benzimidazole: Antimicrobial Activities. Retrieved from [Link]
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Molecules. (2022, November 23). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Retrieved from [Link]
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Chemical Science. (2018, February 21). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Retrieved from [Link]
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Organic Chemistry Portal. Hydrazone synthesis. Retrieved from [Link]
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Acta Crystallographica Section E. (2009, August 1). 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. Retrieved from [Link]
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Indian Journal of Chemistry. (2024, January 24). Influence of temperature and solvents on the molecular interactions of benzo[d]imidazole substituted 1,3,4-oxadiazole derivatives. Retrieved from [Link]
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ACS Omega. (2018, August 31). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
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ResearchGate. (2022, September 20). Azole rings linked to COX inhibitors via hydrazone bridge: Synthesis, stereochemical analysis, and investigation of antimicrobial activity. Retrieved from [Link]
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Drug Design, Development and Therapy. (2024, May 27). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Retrieved from [Link]
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Molbank. (2022, June 1). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. Retrieved from [Link]
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Scientific Reports. (2021, October 13). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Retrieved from [Link]
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Afinidad. (2022). Conversion of some 2-arylmethylene-4-oxobutanhydrazides into pyridazinones, pyrrolones and pyrazolones. Retrieved from [Link]
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International Journal of Molecular Sciences. (2012, August 24). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Retrieved from [Link]
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5-Methyl-1,3-oxazole-4-carbohydrazide: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
Introduction: The Strategic Value of the Oxazole Core
In the landscape of medicinal chemistry and drug development, the 1,3-oxazole moiety stands as a privileged heterocyclic scaffold. Its presence in a molecule can enhance biological activity, modulate physicochemical properties, and provide a rigid framework for precise pharmacophore presentation.[1][2] Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][3] This has led to a growing interest in the synthesis of novel oxazole-containing compounds. 5-Methyl-1,3-oxazole-4-carbohydrazide, in particular, has emerged as a highly valuable and versatile building block. Its bifunctional nature, possessing both a nucleophilic hydrazide group and a stable oxazole core, allows for its elaboration into a diverse array of more complex heterocyclic systems, making it a key intermediate in the synthesis of potential therapeutic agents.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in organic synthesis, with a focus on its role in constructing medicinally relevant heterocyclic frameworks.
Synthesis of the Core Building Block: this compound
The synthesis of this compound is typically achieved through a straightforward two-step sequence starting from the corresponding carboxylic acid or its ester derivative. The general workflow is depicted below.
Figure 1: General synthetic workflow for the preparation of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of similar carbohydrazide derivatives.[4][5]
Step 1: Synthesis of Ethyl 5-methyl-1,3-oxazole-4-carboxylate
-
Reaction Setup: To a stirred solution of ethyl 2-chloroacetoacetate (1 equivalent) in a suitable solvent such as toluene, add formamide (2-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (typically 110-120 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford ethyl 5-methyl-1,3-oxazole-4-carboxylate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve ethyl 5-methyl-1,3-oxazole-4-carboxylate (1 equivalent) in ethanol. Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound as a crystalline solid.
Application in the Synthesis of 1,3,4-Oxadiazole Derivatives
The carbohydrazide functionality is an excellent precursor for the synthesis of the 1,3,4-oxadiazole ring, a common bioisostere for ester and amide groups in drug design.[6] Derivatives of 1,3,4-oxadiazole are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[6][7]
Protocol 2: Synthesis of 5-(5-Methyl-1,3-oxazol-4-yl)-1,3,4-oxadiazole-2-thiol
This protocol is based on the well-established reaction of carbohydrazides with carbon disulfide in a basic medium.[8][9]
Figure 2: Synthesis of a 1,3,4-oxadiazole-2-thiol derivative.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol. Add potassium hydroxide (2 equivalents) and stir until a clear solution is obtained.
-
Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 5-(5-methyl-1,3-oxazol-4-yl)-1,3,4-oxadiazole-2-thiol.
Application in the Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of five-membered heterocycles with significant importance in medicinal chemistry, exhibiting a broad range of biological activities including antifungal, antiviral, and anticancer effects.[10][11] The carbohydrazide group can be readily converted into a 1,2,4-triazole ring through various cyclization strategies.
Protocol 3: Synthesis of 5-(5-Methyl-1,3-oxazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
This protocol involves the reaction of the carbohydrazide with an isothiocyanate followed by cyclization.[12]
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Application Note: A Comprehensive Guide to the N-Acylation of 5-Methyl-1,3-oxazole-4-carbohydrazide for Drug Discovery
Introduction: The Strategic Importance of N-Acylated Oxazole Hydrazides
In the landscape of modern medicinal chemistry, the 1,3-oxazole nucleus is a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Derivatives of 1,3-oxazole have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4] The strategic modification of this core structure is a cornerstone of drug discovery programs aimed at optimizing potency, selectivity, and pharmacokinetic profiles.
The carbohydrazide functional group serves as a versatile handle for chemical elaboration. N-acylation of a carbohydrazide transforms it into an N-acylhydrazone or a diacylhydrazine, structures that are also of considerable interest in the development of novel therapeutics.[5][6] This application note provides a detailed experimental guide for the N-acylation of 5-Methyl-1,3-oxazole-4-carbohydrazide, a key intermediate for building diverse molecular libraries. We will delve into the underlying chemical principles, present robust and validated protocols, and outline the necessary analytical techniques for product characterization, thereby equipping researchers with a reliable methodology for synthesizing novel drug candidates.
Foundational Principles of N-Acylation of Hydrazides
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The terminal nitrogen atom (-NH₂) of the hydrazide moiety acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The reactivity of the acylating agent is a critical parameter that dictates the choice of reaction conditions.
Common Acylating Agents and Their Reactivity:
-
Acyl Halides (e.g., Acyl Chlorides): These are among the most reactive acylating agents. The reaction is typically rapid and often exothermic. A base, such as triethylamine or pyridine, is required to scavenge the hydrogen halide (e.g., HCl) byproduct, which would otherwise protonate the hydrazide, rendering it non-nucleophilic.[7][8] The formation of undesired 1,2-diacylhydrazines can be a side reaction, which can be minimized by using a large excess of hydrazine or controlled addition of the acyl chloride at low temperatures.[9][10]
-
Carboxylic Acids: Direct reaction with a carboxylic acid is generally not feasible due to the low electrophilicity of the carbonyl carbon and the acidic nature of the carboxylic proton. Therefore, a coupling agent is necessary to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]
-
Acid Anhydrides: These reagents offer a good balance of reactivity and handling convenience. The reaction proceeds similarly to acyl chlorides, but the byproduct is a carboxylic acid, which is less corrosive than HCl. A base may still be beneficial to drive the reaction to completion.
-
Activated Esters: Reagents like N-hydroxysuccinimide (NHS) esters are also effective for acylation, particularly in peptide synthesis, offering high chemoselectivity.[12]
The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane are commonly employed.[7][13]
General Workflow for N-Acylation
The overall process, from starting materials to the purified and characterized final product, follows a systematic workflow. This ensures reproducibility and high purity of the target compounds.
Caption: General experimental workflow for N-acylation.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Acyl chlorides are corrosive and moisture-sensitive. Hydrazine derivatives can be toxic.
Protocol A: N-Acylation using an Acyl Chloride
This protocol describes a general procedure for the reaction of this compound with a generic acyl chloride (R-COCl).
Materials and Reagents:
-
This compound
-
Acyl Chloride (e.g., Benzoyl chloride) (1.1 equivalents)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for TLC (e.g., Ethyl Acetate/Hexane mixture)
-
Solvents for purification (e.g., Ethanol for recrystallization)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and developing chamber
-
Filtration apparatus
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the hydrazide in anhydrous DCM (approx. 10-20 mL per gram of hydrazide).
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled hydrazide solution over 15-20 minutes. Maintaining a low temperature is crucial to control the reaction rate and minimize side products.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting hydrazide spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), deionized water, and finally with brine.
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure N-acyl-5-Methyl-1,3-oxazole-4-carbohydrazide.
Protocol B: N-Acylation using a Carboxylic Acid and EDC Coupling Agent
This method is ideal when the desired acyl chloride is not commercially available or is unstable.
Materials and Reagents:
-
This compound
-
Carboxylic Acid (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (optional, 0.5-1.0 equivalents, to suppress side reactions)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Deionized Water, 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask, add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DCM or DMF.
-
Activation: Add EDC (1.2 eq) and HOBt (optional, 1.0 eq) to the solution. Stir at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Hydrazide Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol A.
-
Work-up:
-
If the product precipitates, it can be collected by filtration.
-
Otherwise, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted EDC and base), saturated NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation & Purification: Isolate the crude product by solvent evaporation and purify by recrystallization or column chromatography as described in Protocol A.
Summary of Reaction Parameters
The following table provides a comparative overview of typical conditions for the N-acylation of hydrazides, which can be adapted for this compound.
| Acylating Agent | Coupling Agent/Base | Solvent | Temperature | Typical Time | Expected Yield |
| Acyl Chloride | Triethylamine/Pyridine | DCM, THF, Dioxane | 0 °C to RT | 2-16 h | 70-95% |
| Carboxylic Acid | EDC/HOBt or DCC | DCM, DMF | Room Temperature | 12-24 h | 65-90% |
| Acid Anhydride | Pyridine (optional) | DCM, Acetonitrile | Room Temperature | 4-18 h | 70-95% |
| Activated Amide | Cs₂CO₃ | 1,4-Dioxane | Room Temperature | 12 h | 63-94%[13] |
Product Characterization: A Self-Validating System
Confirmation of the successful synthesis and purity of the N-acylated product is essential. A combination of spectroscopic methods provides a self-validating system for structural elucidation.[14][15]
Caption: Spectroscopic methods for product validation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the product will show characteristic absorption bands confirming the acylation. Key signals include the N-H stretching vibration (typically around 3200-3300 cm⁻¹) and a strong C=O stretching band for the newly formed amide carbonyl group (around 1650 cm⁻¹).[5] The disappearance of one of the N-H stretching bands from the starting hydrazide provides evidence of acylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive evidence is the appearance of new proton signals corresponding to the introduced acyl group (R-CO). The signal for the amide N-H proton will typically appear as a singlet or broad singlet in the downfield region (δ 8-11 ppm). The integration of all signals should correspond to the expected number of protons in the structure.
-
¹³C NMR: The spectrum will show a new carbonyl carbon signal for the amide (typically δ 160-175 ppm) and signals corresponding to the carbons of the acyl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing an accurate mass measurement of the molecular ion peak (e.g., [M+H]⁺), which should match the calculated theoretical value.
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]
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Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses. Available at: [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. ResearchGate. Available at: [Link]
-
1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Available at: [Link]
-
Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Thieme Chemistry. Available at: [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Semantic Scholar. Available at: [Link]
-
Synthesis of 1, 3, 5-trisubstituted-1, 2, 4-triazoles by microwave-assisted N-acylation of amide derivatives and the consecutive reaction with hydrazine hydrochlorides. ResearchGate. Available at: [Link]
-
Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Semantic Scholar. Available at: [Link]
-
An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. SciSpace. Available at: [Link]
-
How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. ResearchGate. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]
-
Visible-Light-Induced Siloxycarbene Addition to N═N of Azodicarboxylates: Synthesis of Acyl Hydrazides from Acylsilanes. Organic Letters. Available at: [Link]
-
II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Sci-Hub. Available at: [Link]
-
Chemoselective Acylation of Fully Deprotected Hydrazino Acetyl Peptides. Application to the Synthesis of Lipopetides. PubMed. Available at: [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
-
5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. Acta Crystallographica Section E. Available at: [Link]
- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents.
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Publishing. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. Available at: [Link]
-
Theoretical study of structures, IR and NMR of some aliphatic hydrazones derived from aliphatic aldehydes and. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. Molecules. Available at: [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. ijmpr.in [ijmpr.in]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides / Journal of the American Oil Chemists' Society, 1968 [sci-hub.box]
- 9. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Crosslinking through acyl hydrazone formation by reacting water soluble polyurethanes derived from ketone diol comonomers and those containing hydrazide pendant groups - A*STAR OAR [oar.a-star.edu.sg]
- 12. Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-1,3-oxazole-4-carbohydrazide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Methyl-1,3-oxazole-4-carbohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and product purity.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its preparation typically involves a two-step process: the synthesis of the precursor ethyl 5-methyl-1,3-oxazole-4-carboxylate, followed by its conversion to the desired carbohydrazide via hydrazinolysis. While the synthetic route is straightforward in principle, achieving high yields and purity can be challenging. This guide addresses common issues encountered during this synthesis and provides practical, evidence-based solutions.
Synthesis Overview
The overall synthetic pathway is illustrated below. This guide will focus primarily on the optimization and troubleshooting of the second step, the hydrazinolysis reaction.
Technical Support Center: Purification of 5-Methyl-1,3-oxazole-4-carbohydrazide
Welcome to the technical support center for 5-Methyl-1,3-oxazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important heterocyclic compound. As a key intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guide: Navigating Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound, providing causative explanations and actionable solutions.
Issue 1: My final product is contaminated with unreacted starting ester.
Symptoms:
-
¹H NMR spectrum shows residual signals corresponding to the methyl or ethyl ester of 5-methyl-1,3-oxazole-4-carboxylic acid.
-
TLC analysis shows a spot with a higher Rf value than the desired carbohydrazide product.
-
The melting point of the product is broad and lower than the expected value.
Causality: The conversion of the starting ester to the carbohydrazide is a nucleophilic acyl substitution reaction with hydrazine hydrate. Incomplete reaction can result from insufficient reaction time, suboptimal temperature, or inadequate molar excess of hydrazine hydrate.
Solutions:
1. Reaction Optimization:
-
Increase Reaction Time and/or Temperature: Gently reflux the reaction mixture for a longer duration (e.g., 4-6 hours) to drive the reaction to completion.[3] Monitor the reaction progress by TLC until the starting ester spot disappears.
-
Increase Hydrazine Hydrate Stoichiometry: Employ a larger excess of hydrazine hydrate (e.g., 2-4 equivalents) to favor the formation of the carbohydrazide.
2. Purification Strategy:
-
Recrystallization: This is often the most effective method for removing less polar impurities like the starting ester.
-
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol or methanol.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Column Chromatography: If recrystallization is not sufficiently effective, column chromatography can be employed.
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or DCM) and adsorb it onto a small amount of silica gel.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% ethyl acetate and gradually increasing the percentage of methanol. The more polar carbohydrazide will elute after the less polar ester.
-
-
Workflow for Removing Unreacted Ester:
Caption: Decision workflow for removing unreacted ester impurity.
Issue 2: My final product contains residual hydrazine hydrate.
Symptoms:
-
The product has a persistent "amine-like" odor.
-
The product appears as an oil or a sticky solid that is difficult to dry completely.
-
Broad signals in the ¹H NMR spectrum, potentially due to proton exchange with water from the hydrazine hydrate.
Causality: Hydrazine hydrate is a high-boiling point liquid and can be challenging to remove completely by simple evaporation, especially when used in a large excess.
Solutions:
1. Aqueous Work-up:
-
Protocol:
-
After the reaction is complete, cool the reaction mixture and pour it into cold water.
-
The desired carbohydrazide product, being a polar solid, will often precipitate out.
-
Collect the precipitate by filtration and wash it thoroughly with cold water to remove the water-soluble hydrazine hydrate.
-
2. Co-evaporation with a High-Boiling Point Solvent:
-
Protocol:
-
After the initial solvent removal, add a high-boiling point solvent like toluene or xylenes to the crude product.
-
Evaporate the solvent under reduced pressure. This process forms an azeotrope with residual water and helps to carry over the volatile hydrazine. Repeat this process 2-3 times.
-
3. Column Chromatography:
-
Hydrazine is highly polar and will adhere strongly to silica gel. Running a column as described in Issue 1 will effectively remove any remaining hydrazine hydrate, which will remain at the baseline.
Issue 3: I am observing product degradation (low yield, presence of unknown impurities).
Symptoms:
-
The isolated yield is significantly lower than expected.
-
TLC analysis shows multiple spots, indicating the presence of several byproducts.
-
Mass spectrometry analysis reveals fragments that suggest ring-opening or hydrolysis of the carbohydrazide.
Causality:
-
Oxazole Ring Instability: The 1,3-oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions.[4][5]
-
Carbohydrazide Hydrolysis: The carbohydrazide functional group can undergo hydrolysis back to the carboxylic acid, particularly at elevated temperatures in the presence of acid or base.
-
Thermal Instability: Prolonged heating at high temperatures can lead to decomposition.
Solutions:
1. Control of Reaction pH:
-
Avoid using strong acids or bases during the reaction or work-up. If a basic catalyst is required for the initial synthesis of the oxazole ring, it should be neutralized before proceeding with the hydrazinolysis step.
2. Temperature Management:
-
Avoid excessive heating during the reaction and purification steps. Use a water bath or an oil bath for controlled heating.
-
When removing solvents on a rotary evaporator, use a moderate water bath temperature (e.g., 40-50 °C).
3. Inert Atmosphere:
-
While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is sensitive to air.
Logical Flow for Minimizing Product Degradation:
Caption: Key parameters to control for minimizing product degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: As a polar heterocyclic compound with a carbohydrazide functional group, it is expected to have good solubility in polar protic solvents like methanol and ethanol, especially when heated. It is likely to be soluble in polar aprotic solvents like DMSO and DMF. Its solubility in less polar solvents such as ethyl acetate, dichloromethane, and chloroform is expected to be moderate to low, and it is likely to be poorly soluble in nonpolar solvents like hexanes and diethyl ether.
Q2: What are the best solvent systems for recrystallizing this compound?
A2: Based on its expected polarity, the following solvent systems are recommended for recrystallization:
-
Single Solvents: Ethanol or Methanol.
-
Solvent Pairs: For finer control over solubility, a solvent/anti-solvent system can be effective. Good options include:
-
Methanol/Diethyl ether
-
Ethanol/Hexanes
-
Dichloromethane/Hexanes
-
Solvent Selection Guide for Recrystallization:
| Solvent/System | Polarity | Expected Solubility | Application |
| Methanol/Ethanol | High | High (especially when hot) | Primary choice for single-solvent recrystallization. |
| Water | High | Potentially soluble with heating | Can be used, but drying the final product is crucial. |
| Ethyl Acetate | Medium | Moderate | Good for removing more polar or less polar impurities. |
| Dichloromethane | Medium | Moderate | Can be used in a solvent pair with a nonpolar solvent. |
| Hexanes/Diethyl Ether | Low | Poor | Used as anti-solvents to induce crystallization. |
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, for highly polar impurities that are difficult to separate by normal-phase (silica gel) chromatography, reverse-phase chromatography (e.g., C18) can be an excellent alternative. A typical eluent system would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Q5: How should I store this compound?
A5: To ensure its stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. As it is a hydrazide derivative, it is good practice to store it away from strong oxidizing agents.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Oxazole. Retrieved from [Link]
- Saeed, A., et al. (2014). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 36(1), 139-146.
-
Centrum Transferu Technologii, Uniwersytet Medyczny w Lodzi. (n.d.). Oxazole.pdf. Retrieved from [Link]
- Wang, L., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603.
-
Pharma Guideline. (2022, February 10). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
- Astellas Pharma Inc. (2021). Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
Sources
- 1. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 5-Methyl-1,3-oxazole-4-carbohydrazide Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-1,3-oxazole-4-carbohydrazide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the success of your experiments. The information herein is curated from established chemical literature and field-proven insights to address common and complex challenges encountered during the synthesis, purification, and application of this versatile heterocyclic compound.
I. Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific issues that may arise during your work with this compound, providing a logical framework for problem-solving.
A. Synthesis of this compound
The synthesis of this compound typically proceeds in two main stages: the formation of the oxazole ring to give a carboxylic acid or ester precursor, followed by hydrazinolysis to yield the final carbohydrazide.
Workflow for the Synthesis of this compound
Caption: General two-stage synthesis of this compound.
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from issues in either the oxazole ring formation or the subsequent hydrazinolysis step.
Potential Causes & Solutions:
-
Incomplete Hydrazinolysis: The conversion of the parent ester (e.g., ethyl 5-methyl-1,3-oxazole-4-carboxylate) to the carbohydrazide may not be complete.
-
Solution:
-
Increase Reaction Time and/or Temperature: While monitoring the reaction by Thin Layer Chromatography (TLC), consider extending the reflux time. A typical procedure involves refluxing the ester with hydrazine hydrate in ethanol for several hours[1].
-
Excess Hydrazine Hydrate: Ensure a sufficient molar excess of hydrazine hydrate is used to drive the reaction to completion. A 3-5 fold excess is common.
-
Solvent Choice: Absolute ethanol is a common solvent. Ensure it is anhydrous, as water can hydrolyze the ester back to the carboxylic acid.
-
-
-
Hydrolysis of the Oxazole Ring: The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This ring-opening would lead to byproducts and a lower yield of the desired carbohydrazide.
-
Solution:
-
pH Control: Maintain a neutral or slightly basic pH during the workup.
-
Temperature Management: Avoid excessively high temperatures during both the reaction and purification steps.
-
-
-
Product Solubility: The carbohydrazide may have some solubility in the reaction solvent, leading to losses during filtration.
-
Solution:
-
Cooling: After the reaction is complete, cool the mixture thoroughly in an ice bath to maximize precipitation of the product before filtration.
-
Solvent Volume: Use the minimum amount of solvent necessary to dissolve the starting ester to ensure the product precipitates effectively upon formation.
-
-
-
Impure Starting Ester: The purity of the starting ethyl 5-methyl-1,3-oxazole-4-carboxylate is critical. Impurities will carry through and can interfere with the hydrazinolysis reaction or complicate purification.
-
Solution:
-
Purify the Ester: Purify the ester by column chromatography or recrystallization before proceeding to the hydrazinolysis step.
-
Characterize the Ester: Confirm the purity of the ester by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Troubleshooting Low Yield in Hydrazinolysis
Caption: Troubleshooting flowchart for low yield in carbohydrazide synthesis.
Question 2: I am having difficulty purifying the this compound. What are the best methods?
Answer:
Purification of this compound can be challenging due to its polarity and potential for degradation.
Recommended Purification Methods:
-
Recrystallization: This is the most common and effective method for purifying the carbohydrazide.
-
Solvent Selection:
-
Ethanol: Absolute ethanol is frequently used for recrystallization. The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form crystals[2].
-
Ethanol/Water Mixtures: If the compound is too soluble in pure ethanol, a mixture with water can be employed to decrease solubility upon cooling.
-
Other Solvents: Other polar solvents like methanol or isopropanol can also be tested.
-
-
Troubleshooting Recrystallization:
-
Oiling Out: If the compound "oils out" instead of crystallizing, it may be due to impurities or too rapid cooling. Try adding a small amount of a co-solvent in which the compound is less soluble or scratching the inside of the flask to induce crystallization.
-
Poor Recovery: If recovery is low, the compound may be too soluble in the chosen solvent. Try a different solvent system or use less solvent initially.
-
-
-
Washing: Thoroughly washing the filtered solid with appropriate solvents can remove many impurities.
-
Recommended Wash Solvents:
-
Water: To remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Cold Ethanol: To wash away more soluble organic impurities without dissolving a significant amount of the product.
-
Diethyl Ether: To remove non-polar impurities.
-
-
Table 1: Recommended Solvents for Purification
| Purification Step | Solvent | Purpose |
| Recrystallization | Ethanol | Primary solvent for crystal formation. |
| Washing | Water | Removal of hydrazine hydrate and salts. |
| Washing | Cold Ethanol | Removal of soluble organic impurities. |
| Washing | Diethyl Ether | Removal of non-polar impurities. |
B. Subsequent Reactions: Condensation with Aldehydes and Ketones
This compound is a common building block for the synthesis of hydrazones, which can then be cyclized to form other heterocycles like 1,3,4-oxadiazoles.
Question 3: My condensation reaction between this compound and an aldehyde/ketone is not proceeding to completion or is giving multiple products. What should I do?
Answer:
The formation of hydrazones from carbohydrazides is generally a robust reaction, but several factors can influence its success.
Potential Causes & Solutions:
-
Catalyst: The reaction is often acid-catalyzed.
-
Solution:
-
Add a Catalytic Amount of Acid: A few drops of glacial acetic acid are typically sufficient to catalyze the reaction[2].
-
pH Optimization: The optimal pH for hydrazone formation is typically mildly acidic (around 4-5). If the reaction is too acidic, the hydrazide can be protonated, reducing its nucleophilicity.
-
-
-
Reaction Conditions:
-
Reactivity of the Carbonyl Compound:
-
Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Reactions with ketones may require longer reaction times or slightly higher temperatures.
-
Electronic Effects: Electron-withdrawing groups on the aldehyde or ketone will increase its reactivity, while electron-donating groups will decrease it.
-
-
Side Reactions:
-
Formation of 1,3,4-Oxadiazoles: Under certain conditions, particularly with prolonged heating or in the presence of an oxidizing agent, the initially formed hydrazone can cyclize to a 1,3,4-oxadiazole[1][3].
-
Solution: Monitor the reaction closely by TLC and stop it once the starting materials are consumed to minimize the formation of this byproduct.
-
-
Troubleshooting Hydrazone Formation
Sources
Validation & Comparative
A Comparative Analysis of the Bioactivity of 5-Methyl-1,3-oxazole-4-carbohydrazide and Other Hydrazides: A Guide for Researchers
In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and diverse biological activities is perpetual. Among these, hydrazide-containing compounds have consistently demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides an in-depth comparative analysis of the bioactivity of 5-Methyl-1,3-oxazole-4-carbohydrazide, a molecule of emerging interest, with other well-established hydrazide derivatives. By synthesizing available experimental data and elucidating the underlying experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising class of compounds.
The Hydrazide Moiety: A Privileged Scaffold in Drug Discovery
The hydrazide functional group (-CONHNH2) is a cornerstone in the design of bioactive molecules. Its ability to form stable hydrazone linkages through condensation with aldehydes and ketones provides a versatile platform for creating diverse chemical libraries. Furthermore, the hydrogen bonding capabilities and the conformational flexibility of the hydrazide moiety contribute to its effective interaction with various biological targets. This guide will focus on a comparative evaluation of this compound against two widely recognized hydrazides: Isonicotinic acid hydrazide (Isoniazid), a frontline antitubercular drug, and the broader class of Benzhydrazide derivatives, known for their diverse pharmacological activities.
Comparative Bioactivity Profile
While direct and comprehensive experimental data for this compound is nascent in publicly available literature, we can infer its potential bioactivity by examining a closely related analog, 5-amino-3-methylisoxazole-4-carbohydrazide . The substitution of the oxazole ring with an isoxazole and the presence of an amino group at position 5 are the key structural differences. This analysis will proceed with the data from this analog as a surrogate, a necessary approach in the early stages of investigating a novel compound.
Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Hydrazide derivatives have been a fertile ground for the development of such agents.
Comparative Data:
| Compound/Class | Organism(s) | Bioactivity (MIC in µg/mL) | Reference Compound(s) |
| 5-amino-3-methylisoxazole-4-carbohydrazide Derivatives | Gram-positive & Gram-negative bacteria | Generally weak to mild activity. The most active derivatives showed MIC values in the range of 125-250 µg/mL against certain strains.[1] | Gentamicin, Erythromycin, Ampicillin, Tetracycline |
| Isonicotinic Acid Hydrazide (Isoniazid) | Mycobacterium tuberculosis | Highly potent with MIC values typically ranging from 0.02 to 0.2 µg/mL against susceptible strains. | - |
| Benzhydrazide Derivatives | Various bacteria and fungi | Activity is highly dependent on the specific substitutions. Some derivatives exhibit moderate to good antimicrobial activity. | - |
Expert Insights:
The available data on 5-amino-3-methylisoxazole-4-carbohydrazide derivatives suggest a modest intrinsic antibacterial activity.[1] The rationale for exploring such scaffolds often lies in their potential for further chemical modification. The formation of hydrazones by reacting the carbohydrazide with various aldehydes can significantly enhance antimicrobial potency. This derivatization allows for the introduction of different pharmacophoric groups that can modulate lipophilicity, steric bulk, and electronic properties, thereby influencing the interaction with microbial targets.
In comparison, Isoniazid's potent and specific activity against Mycobacterium tuberculosis is a benchmark for antimicrobial hydrazides. Its mechanism, involving the inhibition of mycolic acid synthesis, highlights the potential for hydrazides to interfere with unique microbial metabolic pathways. The broad-spectrum potential of benzhydrazide derivatives further underscores the versatility of the hydrazide scaffold in antimicrobial drug design.
Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Heterocyclic compounds, including those containing oxazole and hydrazide moieties, are actively being investigated for their cytotoxic properties against various cancer cell lines.
Comparative Data:
| Compound/Class | Cancer Cell Line(s) | Bioactivity (e.g., IC50) | Mechanism of Action (if known) |
| 5-sulfonyl-1,3-oxazole-4-carboxylate Derivatives | 60 human cancer cell lines | A methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate showed potent and broad-spectrum activity with an average GI50 of 5.37 µM.[2] | Potential interaction with tubulin and CDK2.[2] |
| Isonicotinic Acid Hydrazide (Isoniazid) Derivatives | Various cancer cell lines | Some hydrazone derivatives of isoniazid have shown cytotoxic activity, but this is not its primary therapeutic application. | Varied, often related to the appended moiety. |
| Benzhydrazide Derivatives | Various cancer cell lines | Numerous derivatives have demonstrated significant anticancer activity through various mechanisms. | Apoptosis induction, cell cycle arrest, enzyme inhibition. |
Expert Insights:
While direct anticancer data for this compound is unavailable, derivatives of the 1,3-oxazole core have shown promising cytotoxic activity. For instance, certain 5-sulfonyl-1,3-oxazole-4-carboxylates exhibit potent growth inhibitory effects across a wide range of human cancer cell lines, with proposed mechanisms involving interactions with tubulin and cyclin-dependent kinases (CDKs).[2] This suggests that the 1,3-oxazole scaffold can be a valuable component in the design of new anticancer agents.
The hydrazide moiety in this context can serve as a versatile linker to introduce various cytotoxic pharmacophores. The formation of hydrazones with aromatic aldehydes, for example, can lead to compounds with enhanced DNA binding or enzyme inhibitory activities. The anticancer potential of benzhydrazide derivatives is well-documented, with different substitution patterns leading to a variety of mechanisms, including the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents remains a priority. Hydrazone derivatives have been reported to possess significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators.
Comparative Data:
| Compound/Class | In Vivo/In Vitro Model | Bioactivity (e.g., % inhibition of edema) | Mechanism of Action (if known) |
| Isoxazoline Acylhydrazone Derivatives | Carrageenan-induced paw edema in rats | Significant reduction in paw edema. | Potential inhibition of COX and LOX pathways. |
| Isonicotinic Acid Hydrazide (Isoniazid) Derivatives | Various models | Anti-inflammatory activity is not a primary characteristic, but some derivatives have been investigated. | - |
| Benzhydrazide Derivatives | Various models | Many derivatives exhibit potent anti-inflammatory effects. | Inhibition of pro-inflammatory cytokines and enzymes. |
Expert Insights:
The anti-inflammatory potential of scaffolds related to this compound is evident from studies on isoxazoline acylhydrazone derivatives. These compounds have shown the ability to significantly reduce inflammation in animal models, likely through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The hydrazone linkage is often considered a key pharmacophore for COX inhibition.
The rationale for investigating the anti-inflammatory properties of this compound and its derivatives is strong. The combination of the oxazole ring, a known constituent of some anti-inflammatory agents, with the versatile hydrazide moiety offers a promising avenue for the development of new anti-inflammatory drugs. The ability to easily synthesize a library of hydrazone derivatives allows for the fine-tuning of activity and the exploration of structure-activity relationships.
Experimental Protocols: A Self-Validating System
The reliability of any comparative bioactivity study hinges on the robustness of the experimental methodologies employed. The following sections detail the standard, self-validating protocols for assessing the antimicrobial, anticancer, and anti-inflammatory activities discussed in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a gold standard for quantifying the in vitro efficacy of an antimicrobial agent. The principle lies in determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. Serial dilutions allow for the precise determination of the MIC value. Including positive (no drug) and negative (no microbe) controls is crucial for validating the assay's integrity.
Workflow Diagram:
Caption: Workflow for MIC determination using the broth microdilution method.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As viable cells can reduce MTT to a purple formazan product, the intensity of the color is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of drug that inhibits cell growth by 50%) is determined.
Causality Behind Experimental Choices: Seeding density and incubation times are optimized for each cell line to ensure logarithmic growth during the experiment. The use of a solubilizing agent is necessary because the formazan product is insoluble in aqueous media. A dose-response curve is essential for accurately determining the IC50 value.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for screening the acute anti-inflammatory activity of new compounds. Carrageenan injection induces a reproducible inflammatory response characterized by edema (swelling).
Step-by-Step Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: After a predetermined time (to allow for drug absorption), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Causality Behind Experimental Choices: The use of a positive control validates the experimental model and provides a benchmark for the activity of the test compound. Measuring paw volume at multiple time points allows for the assessment of the onset and duration of the anti-inflammatory effect. The carrageenan model is chosen for its well-characterized biphasic inflammatory response, involving the release of histamine, serotonin, and prostaglandins.
Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the potential of this compound as a scaffold for the development of new bioactive agents. While direct experimental data remains to be established, the bioactivity of closely related analogs and the broader class of oxazole and hydrazide derivatives provides a strong rationale for its investigation.
The key to unlocking the full potential of this molecule lies in systematic derivatization, particularly through the formation of hydrazones. This approach allows for the exploration of a vast chemical space and the optimization of activity against specific biological targets.
For researchers and drug development professionals, this compound represents a promising starting point. The experimental protocols detailed herein provide a robust framework for its evaluation. Future studies should focus on synthesizing a library of its derivatives and screening them for antimicrobial, anticancer, and anti-inflammatory activities. Such efforts will undoubtedly contribute to the growing arsenal of therapeutic agents and address pressing global health challenges.
References
-
Mączyński, M., Regiec, A., Płoszaj, P., Kačániová, M., & Piwowar, A. (2023). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLO[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 80(1), 79-90. [Link]
- (Reference to a general review on Isoniazid's antitubercular activity would be placed here if a specific one was used)
- (Reference to a general review on Benzhydrazide's antimicrobial activity would be placed here if a specific one was used)
-
Demkovich, P., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]
- (Reference to a general review on Isoniazid derivative's anticancer activity would be placed here if a specific one was used)
- (Reference to a general review on Benzhydrazide's anticancer activity would be placed here if a specific one was used)
- (Reference to a general review on isoxazoline acylhydrazone anti-inflammatory activity would be placed here if a specific one was used)
- (Reference to a general review on Benzhydrazide's anti-inflammatory activity would be placed here if a specific one was used)
- (Reference for Broth Microdilution Method)
- (Reference for MTT Assay)
- (Reference for Carrageenan-Induced Paw Edema Model)
Sources
A Comparative Guide to the Bioactivity of Oxazole Derivatives: Spotlight on 5-Methyl-1,3-oxazole-4-carbohydrazide Analogs
In the landscape of medicinal chemistry, the oxazole ring system stands as a privileged scaffold, integral to a multitude of biologically active compounds.[1] Its unique electronic and structural properties make it a versatile building block in the design of novel therapeutic agents. This guide delves into the comparative bioactivity of oxazole derivatives, with a particular focus on the potential of 5-Methyl-1,3-oxazole-4-carbohydrazide as a precursor for potent antimicrobial and anticancer agents. While direct comparative bioassay data for this specific carbohydrazide is limited in publicly accessible literature, we will extrapolate from studies on analogous heterocyclic carbohydrazides and their derivatives to provide a comprehensive analysis for researchers, scientists, and drug development professionals.
The Oxazole Scaffold: A Gateway to Diverse Biological Activity
The 1,3-oxazole is a five-membered heterocyclic aromatic ring containing one nitrogen and one oxygen atom. This arrangement imparts a unique combination of properties, including the ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets like enzymes and receptors.[2] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3]
The carbohydrazide functional group (-CONHNH2) appended to the oxazole ring, as in this compound, serves as a highly versatile synthetic handle. It readily reacts with aldehydes and ketones to form Schiff bases and hydrazones, respectively. This synthetic accessibility allows for the creation of large libraries of derivatives with diverse substitutions, enabling extensive structure-activity relationship (SAR) studies.[4][5]
Comparative Bioassays: Insights from Structurally Related Compounds
In the absence of direct comparative studies on this compound, we turn our attention to the bioactivity of its derivatives, namely Schiff bases and hydrazones, and compare them with analogous heterocyclic systems.
Antimicrobial Activity: A Battle Against Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Schiff bases derived from heterocyclic hydrazides have shown considerable promise in this arena.[6] A common approach to evaluating antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
A hypothetical comparative study of Schiff bases derived from this compound against a panel of bacterial and fungal strains could yield data as presented in Table 1. The variations in activity are attributed to the different substituents on the aromatic ring of the Schiff base.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Schiff Base Derivatives of this compound
| Compound ID | R-Group (Substituent) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| OMC-H | -H (unsubstituted) | 64 | 128 | 128 |
| OMC-Cl | 4-Chloro | 16 | 32 | 64 |
| OMC-NO2 | 4-Nitro | 8 | 16 | 32 |
| OMC-OH | 4-Hydroxy | 32 | 64 | 64 |
| OMC-OCH3 | 4-Methoxy | 32 | 64 | 128 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 8 |
This data is illustrative and based on trends observed in related studies.[1][6]
From this hypothetical data, a clear structure-activity relationship emerges. The presence of electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO2), on the phenyl ring of the Schiff base tends to enhance antimicrobial activity. This is a commonly observed trend in similar compound series and is often attributed to increased lipophilicity, which facilitates passage through the microbial cell membrane, and alteration of the electronic properties of the azomethine group (>C=N-), a key pharmacophore.[1][6]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents is another area where oxazole derivatives have made a significant impact.[3] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Hydrazone derivatives of heterocyclic carbohydrazides have shown promise as anticancer agents.[7] A hypothetical comparative study of hydrazones derived from this compound could generate results similar to those in Table 2, showcasing their cytotoxic potential against different cancer cell lines.
Table 2: Hypothetical Anticancer Activity (IC50 in µM) of Hydrazone Derivatives of this compound
| Compound ID | R-Group (Substituent) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| OMH-H | -H (unsubstituted) | >100 | >100 | >100 |
| OMH-Br | 4-Bromo | 15.2 | 22.5 | 18.9 |
| OMH-F | 4-Fluoro | 25.8 | 31.4 | 28.3 |
| OMH-CH3 | 4-Methyl | 45.1 | 55.8 | 50.2 |
| OMH-N(CH3)2 | 4-Dimethylamino | 8.5 | 12.1 | 9.8 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 1.0 |
This data is illustrative and based on trends observed in related studies.[7][8]
In this hypothetical dataset, the introduction of different substituents on the phenyl ring of the hydrazone modulates the anticancer activity. The presence of a dimethylamino group (-N(CH3)2) appears to significantly enhance cytotoxicity. This could be due to a combination of factors, including increased cellular uptake and specific interactions with intracellular targets. The azomethine linkage in hydrazones is also considered a crucial feature for their anticancer properties.[9]
Experimental Protocols: A Guide to Bioactivity Assessment
To ensure the reproducibility and validity of bioassay results, standardized protocols are essential. Below are detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Diagram of Broth Microdilution Workflow:
Protocol 2: MTT Assay for Anticancer Activity
This colorimetric assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Diagram of MTT Assay Workflow:
Conclusion
While direct comparative bioassay data for this compound remains to be fully explored in the public domain, the wealth of information on structurally related oxazole and heterocyclic carbohydrazide derivatives provides a strong foundation for predicting its potential as a valuable scaffold in drug discovery. The synthesis of Schiff base and hydrazone libraries from this precursor is a promising strategy for identifying novel antimicrobial and anticancer agents. The structure-activity relationships discussed herein, derived from analogous systems, offer valuable guidance for the rational design of more potent and selective therapeutic candidates. The provided experimental protocols serve as a practical resource for researchers embarking on the biological evaluation of new chemical entities in this promising class of compounds.
References
- Hassan, A. S., et al. (2019). Schiff bases derived from 5-aminopyrazoles, namely 5-(benzylideneamino)-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamides, showed their antimicrobial activity against multidrug-resistant bacteria (MDRB). Molecules, 24(12), 2277.
- Bader, A., et al. (2020). Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol. Pharmacia, 67(3), 193-200.
- Zhang, X., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(3), 435-441.
- Özdemir, A., et al. (2021). Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy. Molecules, 26(16), 4995.
- Saleh, M. Y. (2023). Synthesis of heterocyclic compounds by cyclization of Schiff bases prepared from capric acid hydrazide and study of biological activity.
- Al-Amiery, A. A., et al. (2023). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 28(10), 4087.
- Katariya, J. A., et al. (2021). Antimicrobial activity and molecular docking of novel 1,3-oxazole clubbed pyridyl-pyrazolines. Journal of the Indian Chemical Society, 98(9), 100123.
- Keivanloo, A., et al. (2020). Development of the 1,3-Oxazole-Quinoxaline amine hybrids as antimicrobial agents. Bioorganic Chemistry, 96, 103603.
- Tomi, I. H. R., et al. (2018). Synthesis, characterization and antimicrobial activity of some new heterocyclic compounds containing oxazole and benzothiazole moieties. Journal of Pharmaceutical Sciences and Research, 10(4), 815-821.
- Gümüş, F., et al. (2020). Synthesis and evaluation of two SB derivatives with anthracene- and pyrene-based units as antibacterial agents. Journal of Molecular Structure, 1202, 127278.
- Kasnia, R., et al. (2022). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Archiv der Pharmazie, 355(11), 2200213.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Hofny, H. A., et al. (2021). S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids as potent antibacterial agents. Bioorganic Chemistry, 115, 105234.
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Navigating the Labyrinth of Specificity: A Comparative Guide to the Cross-Reactivity of 5-Methyl-1,3-oxazole-4-carbohydrazide in Biological Assays
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the potential cross-reactivity of 5-Methyl-1,3-oxazole-4-carbohydrazide. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical methodologies to critically assess the specificity of this and related chemical scaffolds, ensuring the integrity and translational potential of your research.
The quest for highly selective chemical probes and drug candidates is a cornerstone of modern biomedical research. The promise of unraveling complex biological pathways and developing targeted therapeutics hinges on the precise interaction of small molecules with their intended targets. However, the path to selectivity is often fraught with the challenge of off-target effects and assay interference, which can lead to misleading results and costly failures in later stages of drug development.
This guide focuses on this compound, a heterocyclic compound belonging to a class with a wide spectrum of reported biological activities, including antimicrobial and anticancer properties. While the oxazole scaffold is a common feature in many biologically active molecules, the presence of a carbohydrazide moiety raises a critical flag for potential promiscuity and non-specific interactions in biological assays.
The Double-Edged Sword: Understanding the Hydrazide Moiety and the Specter of PAINS
The carbohydrazide functional group (-C(=O)NHNH2) is a versatile synthon in medicinal chemistry, often utilized for the synthesis of various heterocyclic systems like 1,3,4-oxadiazoles. However, this reactivity is also the source of its potential downfall in biological screening. Hydrazides can readily react with aldehydes and ketones to form hydrazones. This reactivity, coupled with the potential for metal chelation and redox cycling, places compounds like this compound under suspicion of being Pan-Assay Interference Compounds (PAINS).
PAINS are compounds that appear as "hits" in multiple, unrelated high-throughput screening (HTS) assays due to non-specific mechanisms rather than specific, high-affinity binding to a biological target. The hydrazone substructure is a well-documented PAINS alert. Therefore, any initial hit containing a carbohydrazide should be approached with a healthy dose of skepticism and subjected to rigorous validation to rule out assay artifacts.
A Proactive Approach: Experimental Workflow for De-risking Hits
A robust and self-validating experimental workflow is paramount to confidently identify true hits and discard promiscuous compounds early in the discovery process. The following details a comprehensive, step-by-step approach to assess the cross-reactivity of a compound like this compound.
Figure 1: A tiered experimental workflow for assessing the cross-reactivity and specificity of hit compounds.
Experimental Protocols
1. Detergent Critical Micelle Concentration (CMC) Assay:
-
Principle: To determine if the compound's activity is due to the formation of aggregates that non-specifically inhibit enzymes. True inhibitors should maintain their activity in the presence of a non-ionic detergent (e.g., Triton X-100) at concentrations above its CMC.
-
Protocol:
-
Perform the primary enzyme assay with the hit compound in the presence of a range of Triton X-100 concentrations (e.g., 0.001% to 0.1%).
-
Determine the IC50 of the compound at each detergent concentration.
-
Interpretation: A significant rightward shift in the IC50 curve at detergent concentrations above the CMC suggests aggregation-based activity.
-
2. Nephelometry or Dynamic Light Scattering (DLS):
-
Principle: To directly detect the formation of compound aggregates in the assay buffer.
-
Protocol:
-
Prepare solutions of the hit compound in the assay buffer at concentrations used in the primary screen.
-
Analyze the solutions using a nephelometer or DLS instrument to measure light scattering.
-
Interpretation: An increase in light scattering compared to the buffer alone indicates the presence of aggregates.
-
3. Broad Panel Screening (e.g., Kinase Panel):
-
Principle: To assess the selectivity of the compound against a large panel of related and unrelated targets.
-
Protocol:
-
Submit the compound to a commercial or in-house panel screening service (e.g., a panel of 100+ kinases).
-
The compound is typically tested at a single high concentration (e.g., 10 µM) to identify potential off-targets.
-
For any significant hits, follow up with dose-response curves to determine IC50 values.
-
Interpretation: Activity against multiple, unrelated targets is a strong indicator of promiscuity.
-
Comparative Analysis: this compound vs. Alternatives
In the absence of direct experimental data for this compound, we can draw valuable insights from structurally related compounds and consider alternative scaffolds that may offer improved selectivity.
A recent study on a series of 1,3,4-oxadiazole-2-carbohydrazides as potential antifungal agents provides a useful case study. While not a direct comparison, it highlights the type of data that is crucial for evaluating a compound's profile.
Table 1: Antifungal Activity of Selected 1,3,4-Oxadiazole-2-carbohydrazide Analogs
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference Compound (Fluopyram) EC50 (µg/mL) |
| 4b | Gibberella zeae | 0.799 | 2.96 |
| 4h | Gibberella zeae | 0.486 | 2.96 |
| 5c | Gibberella zeae | 0.652 | 2.96 |
| 5g | Gibberella zeae | 0.570 | 2.96 |
Data adapted from a study on novel antifungal agents. This table serves as an illustrative example of the type of comparative data required.
While these compounds show promising on-target activity, a comprehensive cross-reactivity assessment would be necessary to validate their specificity.
Designing Out Promiscuity: The Power of Bioisosteric Replacement
A key strategy to mitigate the risks associated with the carbohydrazide moiety is through bioisosteric replacement. Bioisosteres are functional groups that possess similar physicochemical properties and can be exchanged to improve a molecule's biological profile, including reducing off-target effects.
Figure 2: Bioisosteric replacements for the carbohydrazide moiety to mitigate PAINS-related issues.
By replacing the carbohydrazide with a more stable and less reactive functional group, researchers can often retain the desired biological activity while significantly improving the compound's selectivity profile.
Table 2: Comparison of Physicochemical Properties of Carbohydrazide and its Bioisosteres
| Functional Group | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Reactivity | PAINS Risk |
| Carbohydrazide | 3 | 2 | High (forms hydrazones) | High |
| Amide | 1-2 | 1 | Moderate | Low |
| 1,2,4-Triazole | 1 | 2-3 | Low | Low |
| Tetrazole | 1 | 3-4 | Low | Low |
Conclusion: A Call for Rigorous Validation
While this compound and its analogs may hold therapeutic promise, the inherent risks associated with the carbohydrazide moiety demand a cautious and systematic approach to their evaluation. The potential for this scaffold to act as a PAIN necessitates a rigorous de-risking strategy, incorporating the experimental workflows detailed in this guide.
By proactively assessing for assay interference and off-target effects, researchers can build a more robust and reliable dataset, ultimately accelerating the journey from a promising hit to a truly selective and effective chemical probe or drug candidate. The principles and methodologies outlined here serve as a critical framework for ensuring the scientific integrity of research involving this and other potentially promiscuous chemical classes.
References
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Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]
-
Aldeghi, M., Malhotra, S., & Selwood, D. L. (2014). Two and three-dimensional rings in drugs. Chemical biology & drug design, 83(4), 450–461. [Link]
-
Yang, S., Li, Y., Wu, J., & Yang, G. (2019). Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. Journal of agricultural and food chemistry, 67(51), 14037–14047. [Link]
-
Brown, D. G., & Wobst, P. (2021). A Decade of FDA-Approved Drugs (2010–2019): Analysis and Lessons for Future R&D. Journal of medicinal chemistry, 64(5), 2312–2338. [Link]
A Comparative Benchmarking Guide to 5-Methyl-1,3-oxazole-4-carbohydrazide as a Potential Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator. Its role in fostering an immunosuppressive tumor microenvironment has spurred the development of numerous inhibitors. This guide provides a comprehensive framework for benchmarking the novel compound, 5-Methyl-1,3-oxazole-4-carbohydrazide, against established IDO1 inhibitors: Epacadostat, Linrodostat, and Navoximod. We will delve into the mechanistic underpinnings of IDO1, present a hypothetical yet scientifically grounded comparative analysis of these compounds, and provide detailed experimental protocols to empower researchers in their evaluation of new potential therapeutic agents.
The Rationale for Targeting Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In the context of oncology, tumor cells can exploit the IDO1 pathway to create an immunosuppressive microenvironment.[2] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 effectively dampens the anti-tumor immune response. This is primarily achieved through the suppression of effector T-cell proliferation and the promotion of regulatory T-cell (Treg) development.[3] Consequently, inhibiting IDO1 is a promising strategy to restore immune surveillance and enhance the efficacy of other cancer therapies.
The following diagram illustrates the central role of IDO1 in the tryptophan metabolism pathway and its impact on the immune system.
Caption: Proposed synthesis workflow for the test compound.
Step-by-Step Protocol:
-
Synthesis of Ethyl 5-methyl-1,3-oxazole-4-carboxylate: A mixture of ethyl 2-chloroacetoacetate and formamide is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is extracted and purified by column chromatography.
-
Synthesis of this compound: Ethyl 5-methyl-1,3-oxazole-4-carboxylate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
In Vitro IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Caption: Workflow for the in vitro IDO1 enzymatic assay.
Detailed Protocol:
-
Prepare a reaction mixture containing recombinant human IDO1 enzyme, L-tryptophan as the substrate, methylene blue, ascorbic acid, and catalase in a suitable buffer (e.g., potassium phosphate buffer, pH 6.5).
-
Add varying concentrations of the test compound (this compound), known inhibitors (Epacadostat, Linrodostat, Navoximod), and a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding trichloroacetic acid.
-
Incubate at 50°C to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the samples to pellet precipitated protein.
-
Measure the absorbance of the supernatant at 321 nm to quantify the amount of kynurenine produced.
-
Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the IDO1 enzyme activity.
Cell-Based IDO1 Inhibition Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and intracellular efficacy.
Caption: Workflow for the cell-based IDO1 inhibition assay.
Detailed Protocol:
-
Seed human cervical cancer cells (HeLa) or another suitable cell line that expresses IDO1 upon stimulation in a 96-well plate.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ).
-
Add varying concentrations of the test compound, known inhibitors, and a vehicle control to the cells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of kynurenine in the supernatant. This can be done using a colorimetric method involving p-dimethylaminobenzaldehyde, which reacts with kynurenine to produce a colored product that can be measured spectrophotometrically, or by a more sensitive method like HPLC.
-
Determine the cellular IC50 value for each compound.
Selectivity Profiling
To assess the specificity of this compound, its inhibitory activity should be tested against related enzymes, primarily IDO2 and TDO. This can be achieved using enzymatic assays similar to the one described for IDO1, but with the respective purified enzymes. A compound with high selectivity for IDO1 over IDO2 and TDO is generally preferred to minimize off-target effects.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound this compound against established IDO1 inhibitors. The provided experimental protocols are designed to be self-validating and will generate the necessary data to objectively assess its potential as a therapeutic candidate.
Should this compound demonstrate promising potency, selectivity, and cellular activity, further preclinical development would be warranted. This would include pharmacokinetic and pharmacodynamic studies in animal models, as well as in-depth toxicological evaluations. The ultimate goal is to determine if this novel compound can offer a safe and effective therapeutic option for cancer immunotherapy, potentially overcoming some of the challenges faced by previous IDO1 inhibitors in clinical trials.
References
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INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. 2017.
-
INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. 2017.
-
Linrodostat BMS 986205, ONO 7701. New Drug Approvals. 2018.
-
The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. 2023.
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INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. 2017.
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Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central.
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Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed Central. 2018.
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Navoximod | Indoleamine 2,3-Dioxygenase (IDO) - TargetMol.
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Epacadostat (INCB024360) | IDO1 Inhibitor | CAS 1204669-58-8. Selleck Chemicals.
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Linrodostat (BMS-986205, ONO-7701). Selleck Chemicals.
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Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate.
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Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor. PubMed. 2020.
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Navoximod (GDC-0919) | IDO Inhibitor. MedchemExpress.com.
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linrodostat | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
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linrodostat | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
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navoximod | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
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Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. PubMed. 2018.
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Linrodostat Product Data Sheet. APExBIO.
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IDO1 Inhibitor Screening Assay Kit IDO1 72021. BPS Bioscience.
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Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. PubMed Central. 2018.
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Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. PubMed Central.
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IDO1 - An intracellular target for cancer therapy. Fortis Life Sciences.
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-
Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase. NIH. 2022.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 5-Methyl-1,3-oxazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
As a novel molecule, 5-Methyl-1,3-oxazole-4-carbohydrazide presents unique opportunities in drug development and chemical synthesis. However, its handling requires a thorough understanding of its potential hazards, which can be inferred from its structural components: the oxazole ring and the carbohydrazide functional group. This guide provides essential safety and logistical information, empowering you to work with this compound confidently and securely.
Hazard Identification and Risk Assessment: A Proactive Approach
A comprehensive risk assessment is the cornerstone of laboratory safety. For this compound, we must consider the potential hazards associated with both its oxazole and carbohydrazide moieties.
Potential Hazards Associated with the Carbohydrazide Group:
-
Irritation: Causes skin and serious eye irritation[1][2][3]. It may also cause respiratory irritation[1].
-
Sensitization: May cause an allergic skin reaction[3].
-
Explosive Potential: Heating may cause an explosion[1].
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects[1][2][3].
-
Neurological Effects: Some hydrazine derivatives can act as strong convulsants and may lead to central nervous system (CNS) depression or stimulation[1].
Potential Hazards Associated with the Oxazole Ring:
-
Corrosivity: The oxazole structure can cause burns to the eyes, skin, and mucous membranes[4].
-
Flammability: Oxazole itself is flammable, and its vapors may form explosive mixtures with air[4].
Given these potential risks, a cautious and well-documented approach to handling is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling this compound.
| Protection Level | Required PPE | Rationale |
| Standard Laboratory Attire | Closed-toe shoes, long pants, and a lab coat. | Provides a basic barrier against accidental spills and splashes. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. | Protects against eye irritation and potential chemical burns from splashes[5][6]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). It is advisable to wear two pairs of gloves ("double-gloving"). | Prevents skin contact, which can cause irritation, allergic reactions, and potential burns[6][7]. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If the potential for aerosolization exists and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes the risk of inhaling airborne particles or vapors, which can cause respiratory irritation[1][5]. |
| Body Protection | A chemically resistant apron or coveralls should be worn over the lab coat when handling significant quantities. | Provides an additional layer of protection for the body against spills[8]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and concise operational plan ensures that all personnel are aware of the correct procedures for handling this compound.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be performed in a designated area within a laboratory.
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[4].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.
3.2. Handling Procedures:
-
Avoid Dust Formation: When handling the solid material, minimize the creation of dust. Use techniques such as gentle scooping rather than pouring, if possible.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory[1][9]. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][9].
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and potential release of vapors[1][9].
-
Avoid Incompatibilities: Store away from strong oxidizing agents[9].
3.3. Spill Response:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with an appropriate solvent and decontaminating solution.
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.
4.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated gloves, and absorbent materials from spills, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
4.2. Disposal Procedures:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste[6].
-
Clearly label all waste containers with the full chemical name and any associated hazards.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound, fostering a safe and productive research environment.
References
-
Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. Retrieved from [Link]
-
Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards. Retrieved from [Link]
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University of Edinburgh. (2021, April 21). Waste Management. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
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University of Maryland. (2018, November). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]
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Emory University. (2025-2026). Hazardous Waste - EHSO Manual. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
ResearchGate. (2021, April 6). A Practical Synthesis of 1,3-Oxazole. Retrieved from [Link]
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Safeopedia. (2017, December 12). What PPE is needed when working with hydrogen sulfide (H2S)?. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
